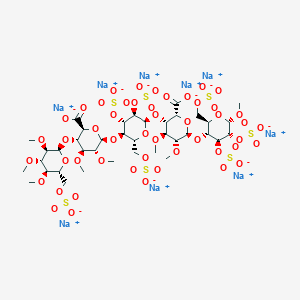
2-(2,4-Dimethylthiazol-5-yl)ethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,4-Dimethylthiazol-5-yl)ethanamine, commonly known as MTT, is a yellow tetrazolium salt that is widely used in scientific research. It is a popular reagent for measuring cell viability and proliferation, as it is converted into a purple formazan product by mitochondrial enzymes in living cells. MTT has been used in a variety of applications, including drug discovery, toxicology, cancer research, and microbiology.
Mechanism of Action
- One common assay to measure cellular activity involves using 3-[4,5-dimethylthiazol-2-yl]-2,5-diphenyl tetrazolium bromide (MTT). This water-soluble yellow dye is reduced by mitochondrial dehydrogenases, forming a water-insoluble blue formazan. The amount of formazan produced correlates with cell number and metabolic activity .
Mode of Action
Advantages and Limitations for Lab Experiments
The MTT assay has several advantages over other cell viability assays. It is simple, rapid, and sensitive, and can be used with a variety of cell types and experimental conditions. The assay is also compatible with high-throughput screening, making it a popular tool for drug discovery.
However, the MTT assay also has some limitations. The assay is not suitable for measuring cell death or apoptosis, as dead cells do not reduce MTT. The assay is also sensitive to experimental conditions, and variations in cell culture conditions, such as pH, temperature, and culture medium, can affect the results.
Future Directions
There are several future directions for the use of MTT in scientific research. One potential direction is the development of new MTT-based assays for measuring cell viability and proliferation. Another direction is the use of MTT in combination with other assays, such as flow cytometry or gene expression analysis, to provide a more comprehensive view of cellular function. Finally, the use of MTT in vivo, for example, in animal models of disease, may provide new insights into the role of mitochondrial function in health and disease.
Synthesis Methods
MTT can be synthesized by reacting 2-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide with ethylenediamine in the presence of a base. The reaction yields a yellowish-orange powder that is soluble in water and organic solvents.
Scientific Research Applications
MTT is widely used in scientific research as a colorimetric assay for measuring cell viability and proliferation. The assay is based on the ability of living cells to reduce MTT into a purple formazan product, which can be quantified spectrophotometrically. The assay is simple, rapid, and sensitive, making it a popular tool for drug discovery, toxicology, and cancer research.
properties
IUPAC Name |
2-(2,4-dimethyl-1,3-thiazol-5-yl)ethanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2S/c1-5-7(3-4-8)10-6(2)9-5/h3-4,8H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPRBZFPSDKDVFD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C)CCN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00576639 |
Source


|
| Record name | 2-(2,4-Dimethyl-1,3-thiazol-5-yl)ethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00576639 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,4-Dimethylthiazol-5-yl)ethanamine | |
CAS RN |
142437-68-1 |
Source


|
| Record name | 2-(2,4-Dimethyl-1,3-thiazol-5-yl)ethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00576639 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![5-Amino-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B190160.png)







